molecular formula C16H15N5OS B5943729 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B5943729
M. Wt: 325.4 g/mol
InChI Key: NQACZYCGEFQNHS-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide is a compound that features a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide typically involves the reaction of 5-amino-1,2,4-triazole with N,N-diphenylacetamide under specific conditions. The reaction may be facilitated by the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl acetate
  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

Uniqueness

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylacetamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-15-18-16(20-19-15)23-11-14(22)21(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACZYCGEFQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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